3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H18ClN7O3 and its molecular weight is 463.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds structurally related to "3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" have been synthesized and tested for antimicrobial activities. For example, derivatives of 1,2,4-triazole and triazolo[4,3-a]pyrimidine have been prepared and evaluated for their ability to inhibit microbial growth. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007; El‐Kazak & Ibrahim, 2013).
Antituberculous and Anticancer Activities
Further research into structurally related compounds has revealed their potential as antituberculous and anticancer agents. Synthesis and evaluation of analogs, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, have shown promising tuberculostatic activity. This indicates a potential research direction for the exploration of triazolopyrimidine derivatives as therapeutic agents against tuberculosis and cancer (Titova et al., 2019; Rahmouni et al., 2016).
Antihypertensive Activity
Another area of interest is the synthesis of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one, and 1,5-dihydroimidazo-[1,2-a]-pyrimidin-3(2H)-one derivatives, which have exhibited potent antihypertensive activity. This suggests that compounds with a similar core structure could be explored for their potential in treating hypertension (Keshari et al., 2020).
Structural and Spectroscopic Analysis
Research into the structural and spectroscopic properties of related compounds, such as 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, has provided valuable insights into their molecular structure, vibrational spectroscopy, and interaction with biological targets. Such studies are crucial for understanding the mechanism of action and optimizing the therapeutic potential of these compounds (Wu et al., 2022).
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c1-2-32-17-8-6-15(7-9-17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-4-3-5-16(23)10-14/h3-10,13H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVOBYHILKJLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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